2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its rigid bicyclic structure, which imparts unique chemical properties and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a tandem reaction that allows for the rapid formation of the bicyclic structure with high enantioselectivity. This process is often mediated by an organic base and conducted under mild, metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several applications in scientific research:
Biology: Its rigid structure makes it useful in studying molecular interactions and enzyme mechanisms.
Medicine: It is used in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, influencing their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Cubane: Another rigid bicyclic compound, known for its high energy content and stability.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with similar rigidity but different chemical properties.
Uniqueness
This compound is unique due to its combination of a rigid bicyclic structure and a Boc protecting group. This combination imparts stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRWAYWNXBSUFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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